Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compound commonly known as N-(t-Boc)-N-ethyl-4-aminopentylamine, focusing on its correct IUPAC nomenclature, physicochemical properties, synthesis methodologies, and its strategic importance as a building block in organic synthesis and medicinal chemistry.
Decoding the Molecular Structure and Establishing IUPAC Nomenclature
The common name N-(t-Boc)-N-ethyl-4-aminopentylamine provides descriptive clues to its structure but does not adhere to the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC). A systematic approach is required to derive the correct and unambiguous IUPAC name.
Structural Analysis
Let's deconstruct the common name to reveal the molecular architecture:
-
Pentylamine: This indicates a five-carbon (pentyl) chain with a primary amine (-NH2) group. By convention, this is at position 1.
-
4-amino: A second amino group is located at the fourth carbon of the pentyl chain. This establishes the parent structure as a pentane-1,4-diamine.
-
N-ethyl: An ethyl group (-CH2CH3) is attached to one of the nitrogen atoms.
-
N-(t-Boc): A tert-butoxycarbonyl group (Boc), a common amine protecting group, is also attached to a nitrogen atom.
-
N-(t-Boc)-N-ethyl: This syntax implies that both the ethyl and the t-Boc groups are substituents on the same nitrogen atom, which is the nitrogen at position 1.
This analysis leads to the chemical structure where one nitrogen of pentane-1,4-diamine is disubstituted with ethyl and Boc groups, while the other nitrogen remains a primary amine.
IUPAC Nomenclature Principles
There are two primary, valid approaches to naming this compound according to IUPAC rules:
-
Treating it as a Substituted Diamine: The longest carbon chain containing the principal functional groups (amines) is the pentane chain. The two amine groups are at positions 1 and 4, making the parent name pentane-1,4-diamine . The substituents (ethyl and tert-butoxycarbonyl) are on the nitrogen at position 1 (denoted N¹). Alphabetically, "butoxycarbonyl" precedes "ethyl". Therefore, a valid IUPAC name is N¹-(tert-butoxycarbonyl)-N¹-ethylpentane-1,4-diamine . The use of N¹ and N⁴ is used to specify substituents on the nitrogens at positions 1 and 4, respectively[1][2][3][4][5].
-
Treating it as a Carbamate Derivative: The t-Boc group can be named as part of a carbamate functional group. Carbamates are esters of carbamic acid. In this case, the molecule is a tert-butyl ester of a substituted carbamic acid. The nitrogen of the carbamate is substituted with an ethyl group and a (4-aminopentyl) group. This leads to the preferred and more common IUPAC name: tert-butyl (4-aminopentyl)(ethyl)carbamate [6][7][8][9]. This name is frequently used by chemical suppliers and in chemical databases[10][11][12].
For clarity and common usage, this guide will primarily use tert-butyl (4-aminopentyl)(ethyl)carbamate .
// Central carbamate structure
N_carbamate [label="N", pos="0,0!", fontcolor="#202124"];
C_carbonyl [label="C", pos="0.8,-0.5!", fontcolor="#202124"];
O_carbonyl [label="O", pos="1.6,-0.5!", fontcolor="#202124"];
O_ester [label="O", pos="0.8,0.5!", fontcolor="#202124"];
// t-Butyl group
C_tert_butyl_center [label="C", pos="1.6,1.0!", fontcolor="#202124"];
C_methyl1 [label="CH₃", pos="1.2,1.8!", fontcolor="#202124"];
C_methyl2 [label="2.4,1.3!", label="CH₃", fontcolor="#202124"];
C_methyl3 [label="CH₃", pos="1.6,0.2!", fontcolor="#202124"];
// Ethyl group
C_ethyl1 [label="CH₂", pos="-1.0,-0.5!", fontcolor="#202124"];
C_ethyl2 [label="CH₃", pos="-1.8,-0.5!", fontcolor="#202124"];
// Pentyl chain
C1_pentyl [label="CH₂", pos="-0.5,1.0!", fontcolor="#202124"];
C2_pentyl [label="CH₂", pos="-1.0,1.8!", fontcolor="#202124"];
C3_pentyl [label="CH₂", pos="-1.8,2.4!", fontcolor="#202124"];
C4_pentyl [label="CH", pos="-2.6,1.8!", fontcolor="#202124"];
C5_pentyl [label="CH₃", pos="-3.4,2.4!", fontcolor="#202124"];
N_primary_amine [label="NH₂", pos="-3.1,0.8!", fontcolor="#34A853", style="filled", fillcolor="#F1F3F4"];
// Bonds
edge [penwidth=1.5];
N_carbamate -- C_carbonyl;
C_carbonyl -- O_carbonyl [style=double];
C_carbonyl -- O_ester;
O_ester -- C_tert_butyl_center;
C_tert_butyl_center -- C_methyl1;
C_tert_butyl_center -- C_methyl2;
C_tert_butyl_center -- C_methyl3;
N_carbamate -- C_ethyl1;
C_ethyl1 -- C_ethyl2;
N_carbamate -- C1_pentyl;
C1_pentyl -- C2_pentyl;
C2_pentyl -- C3_pentyl;
C3_pentyl -- C4_pentyl;
C4_pentyl -- C5_pentyl;
C4_pentyl -- N_primary_amine;
}
Structure of tert-butyl (4-aminopentyl)(ethyl)carbamate
Physicochemical and Spectroscopic Data
Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 887353-45-9 | [10][11][12] |
| Molecular Formula | C12H26N2O2 | [10][12] |
| Molecular Weight | 230.35 g/mol | [10][12] |
| Appearance | White crystalline powder or solid | [13][14] |
| Purity | Typically ≥95% | [13][14] |
| Storage | Store in a dry, dark place | [13][14] |
This data is compiled from chemical supplier information. For lot-specific data, the Certificate of Analysis should always be consulted.[11]
Synthesis and Chemical Reactivity
The synthesis of asymmetrically substituted diamines like tert-butyl (4-aminopentyl)(ethyl)carbamate requires a strategic approach to achieve selective functionalization. The core challenge is the differentiation of two nucleophilic amine groups.
General Synthetic Strategy: Selective Mono-Protection
A common and effective method for preparing mono-protected diamines involves the reaction of a diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)2O).[15] To prevent the formation of the di-protected byproduct, the reaction is often performed with an excess of the diamine or by first protonating one of the amino groups with one equivalent of acid (e.g., HCl), thereby rendering it non-nucleophilic.[15]
Hypothetical Synthesis Protocol
A plausible multi-step synthesis for tert-butyl (4-aminopentyl)(ethyl)carbamate from pentane-1,4-diamine is outlined below.
Step 1: Selective Mono-N-Boc Protection of Pentane-1,4-diamine
-
Objective: To protect one of the two amine groups in pentane-1,4-diamine.
-
Methodology: Pentane-1,4-diamine is dissolved in a suitable solvent like dichloromethane (DCM). A solution of di-tert-butyl dicarbonate (1 equivalent) in DCM is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Causality: Using an excess of the diamine statistically favors the mono-Boc protected product. The low temperature helps control the exothermic reaction. The product, tert-butyl (4-aminopentyl)carbamate, can be isolated via column chromatography.
Step 2: N-Ethylation of the Boc-Protected Amine
-
Objective: To introduce an ethyl group onto the remaining secondary amine (now a carbamate).
-
Methodology: The mono-Boc protected diamine from Step 1 is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (NaH), is added to deprotonate the carbamate nitrogen, forming a sodium salt. An ethylating agent, like ethyl iodide or ethyl bromide, is then added to the reaction mixture.
-
Causality: The carbamate N-H bond is weakly acidic and can be deprotonated by a strong base like NaH. The resulting anion is a potent nucleophile that readily attacks the electrophilic ethyl halide in an SN2 reaction.
// Nodes
start [label="Pentane-1,4-diamine", shape=ellipse, fillcolor="#FBBC05"];
step1 [label="Step 1: Mono-Boc Protection\nReagents: (Boc)₂O, DCM"];
intermediate [label="tert-butyl (4-aminopentyl)carbamate", shape=box, style=rounded];
step2 [label="Step 2: N-Ethylation\nReagents: 1. NaH, DMF; 2. EtI"];
product [label="tert-butyl (4-aminopentyl)(ethyl)carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> step1 [arrowhead=vee];
step1 -> intermediate [arrowhead=vee];
intermediate -> step2 [arrowhead=vee];
step2 -> product [arrowhead=vee];
}
Conceptual synthesis workflow.
Applications in Drug Development and Organic Synthesis
The primary value of tert-butyl (4-aminopentyl)(ethyl)carbamate lies in its bifunctional nature, featuring a protected secondary amine and a free primary amine. This differential protection makes it an ideal building block or linker in multi-step syntheses.[16]
Role as a Scaffold and Linker
The free primary amine serves as a reactive handle for a variety of chemical transformations, while the Boc-protected amine remains inert. This allows for the sequential construction of complex molecules.[16]
-
Peptidomimetics and Amide Coupling: The primary amine can be coupled with carboxylic acids (using reagents like EDC/HOBt) to form amide bonds, incorporating the pentyl chain into peptide-like structures.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to form a new secondary amine.[17]
-
Linker for PROTACs: Bifunctional molecules like this are fundamental to the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[18][19] The primary amine can be attached to a ligand for a target protein, and after deprotection of the Boc group, the newly freed amine can be attached to a ligand for an E3 ligase.
Strategic Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under many reaction conditions (e.g., basic, hydrogenolytic) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This orthogonality allows chemists to unmask the second amine at a desired point in a synthetic sequence without disturbing other acid-labile functional groups.
// Nodes
BuildingBlock [
label="{tert-butyl (4-aminopentyl)(ethyl)carbamate | { Free Primary Amine (NH₂) | Boc-Protected Amine (N-Boc)}}"
fillcolor="#4285F4"
fontcolor="#FFFFFF"
];
Reaction1 [
label="Reaction at Primary Amine\n(e.g., Amide Coupling)"
fillcolor="#EA4335"
fontcolor="#FFFFFF"
];
Intermediate [
label="Functionalized Intermediate\n(Boc group intact)"
];
Reaction2 [
label="Boc Deprotection\n(Acidic Conditions)"
fillcolor="#FBBC05"
];
Product [
label="Final Product with\nFree Secondary Amine"
fillcolor="#34A853"
fontcolor="#FFFFFF"
];
// Edges
BuildingBlock:f0 -> Reaction1;
Reaction1 -> Intermediate;
Intermediate -> Reaction2;
Reaction2 -> Product;
}
Role as a differentially protected building block.
Conclusion
While commonly referred to as N-(t-Boc)-N-ethyl-4-aminopentylamine, the preferred IUPAC name for this compound is tert-butyl (4-aminopentyl)(ethyl)carbamate . Its structure, featuring two chemically distinct amine functionalities, makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility as a linker and scaffold, particularly in the construction of complex bioactive molecules, underscores the importance of strategic protecting group chemistry in modern drug discovery.
References
-
ChemWhat. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE CAS#: 887353-45-9. Available from: [Link]
-
Reddy, D. et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available from: [Link]
-
Deadman, B. J. et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters. Available from: [Link]
-
BIOFOUNT. 887353-45-9|N-(t-Boc)-N-ethyl-4-aminopentylamine. Available from: [Link]
-
Wuhan VDL Chemical Technology Co., Ltd. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9. Available from: [Link]
-
Kim, B. H. et al. (2005). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications. Available from: [Link]
-
Olejniczak, A. & Rachon, J. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. Available from: [Link]
-
Hubei Weideli Chemical Technology Co., Ltd. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9. Available from: [Link]
-
PubChem. tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. Available from: [Link]
-
Soral, M. et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. Available from: [Link]
-
PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Home Sunshine Pharma. tert-Butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0. Available from: [Link]
-
PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dichlororuthenium. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | C18H27Cl2N3 | CID 11717374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride | C18H26Cl5N3Ti | CID 11613145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bis(4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine);bis(dichlororuthenium) | C36H52Cl6N6Ru2 | CID 9876429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. scbt.com [scbt.com]
- 12. 887353-45-9|N-(t-Boc)-N-ethyl-4-aminopentylamine|N-(t-Boc)-N-ethyl-4-aminopentylamine|-范德生物科技公司 [bio-fount.com]
- 13. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]
- 14. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]
- 15. bioorg.org [bioorg.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 19. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]